molecular formula C26H24N2O3S B4983600 N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4983600
M. Wt: 444.5 g/mol
InChI Key: AFHMUMQUNQVEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPh-DNQX, is a potent competitive antagonist of the ionotropic glutamate receptor. This chemical compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

DPh-DNQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate, which is the natural ligand of the receptor, and blocks the receptor's activity.
Biochemical and Physiological Effects
DPh-DNQX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPh-DNQX can block the activity of AMPA receptors in a dose-dependent manner. In vivo studies have shown that DPh-DNQX can block the induction of long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.

Advantages and Limitations for Lab Experiments

DPh-DNQX has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, DPh-DNQX also has some limitations. It is not selective for the AMPA receptor and can also block the activity of kainate receptors. In addition, it has a relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research involving DPh-DNQX. One area of research could be to investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research could be to develop more selective antagonists of the AMPA receptor that do not have the limitations of DPh-DNQX. Finally, DPh-DNQX could be used as a tool to investigate the role of AMPA receptors in various physiological processes, such as synaptic plasticity, learning, and memory.

Synthesis Methods

The synthesis of DPh-DNQX involves a multi-step process that starts with the reaction between 2,5-dimethylphenylamine and 2-naphthoyl chloride to form 2-naphthyl-2,5-dimethylphenylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

DPh-DNQX has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. This chemical compound has been shown to block the activity of AMPA receptors, which are involved in synaptic plasticity and learning and memory.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-19-12-13-20(2)25(16-19)28(32(30,31)24-10-4-3-5-11-24)18-26(29)27-23-15-14-21-8-6-7-9-22(21)17-23/h3-17H,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHMUMQUNQVEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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